molecular formula C16H27F3N2O2 B13559188 tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers

tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers

Cat. No.: B13559188
M. Wt: 336.39 g/mol
InChI Key: MCKLXFLNVFDODR-UHFFFAOYSA-N
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Description

tert-Butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate, Mixture of diastereomers, is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a bipiperidine structure, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The tert-butyl group is introduced through a subsequent reaction with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the tert-butyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its bipiperidine structure is of interest for the development of new drugs, particularly those targeting the central nervous system.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, tert-butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins and enzymes, modulating their activity. The bipiperidine structure may also play a role in binding to specific receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
  • tert-Butyl 3-({[5-(trifluoromethyl)-2-pyridinyl]oxy}methyl)-1-pyrrolidinecarboxylate

Uniqueness

tert-Butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate stands out due to its bipiperidine structure, which is less common compared to other trifluoromethylated compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H27F3N2O2

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl 4-[5-(trifluoromethyl)piperidin-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C16H27F3N2O2/c1-15(2,3)23-14(22)21-8-6-11(7-9-21)13-5-4-12(10-20-13)16(17,18)19/h11-13,20H,4-10H2,1-3H3

InChI Key

MCKLXFLNVFDODR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CN2)C(F)(F)F

Origin of Product

United States

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